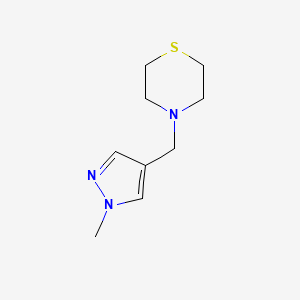

4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiomorpholine derivative that has shown promising results in scientific research related to its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

OLED Materials

One study discusses the use of pyrazole substituted 1,3-diketones as ligands for the preparation of luminescent complexes with Eu(III) ions, highlighting their potential as electroluminescent materials for OLED applications. These complexes demonstrated superior luminescence and thermal stability, making them suitable for producing OLEDs by dry and wet technology, which suggests that compounds with pyrazole moieties might be explored for similar applications (Taydakov et al., 2016).

Antimicrobial Activity

Another research focus is the synthesis of thiomorpholine derivatives for antimicrobial activity. For instance, the development of 4-thiomorpholin-4ylbenzohydrazide derivatives has been explored, showing the process of nucleophilic substitution reactions to create potent bioactive molecules. This indicates that thiomorpholine and its derivatives could serve as a basis for developing new antimicrobial agents with less toxicity and improved safety profiles (Kardile & Kalyane, 2010).

Antitumor Agents

Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potential anti-tumor agents has also been conducted. A series of compounds synthesized for this purpose demonstrated promising activities against hepatocellular carcinoma cell lines, indicating the potential therapeutic applications of pyrazole and thiazole derivatives in cancer treatment (Gomha et al., 2016).

Catalysis

The use of pyrazole derivatives in catalysis has also been explored, such as in the microwave-assisted synthesis of 4H-pyrans. This demonstrates the utility of pyrazole-based compounds in facilitating chemical reactions, potentially offering efficient pathways for synthesizing a wide range of chemical compounds (Peng & Song, 2007).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It can be inferred from related compounds that it may interact with its targets to induce changes that result in its pharmacological effects .

Biochemical Pathways

Related compounds have been shown to impact various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

Related compounds have been reported to exhibit potent antileishmanial and antimalarial activities .

properties

IUPAC Name |

4-[(1-methylpyrazol-4-yl)methyl]thiomorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-11-7-9(6-10-11)8-12-2-4-13-5-3-12/h6-7H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMHWZZJZDUGGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2592557.png)

![3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2592558.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2592560.png)

![(7-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2592569.png)

![4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2592571.png)

![diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2592572.png)

![N,N-diethyl-2-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2592575.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2592577.png)